molecular formula C10H13FN2O2 B8203428 N,N-Diethyl-2-fluoro-6-nitroaniline

N,N-Diethyl-2-fluoro-6-nitroaniline

Cat. No.: B8203428
M. Wt: 212.22 g/mol
InChI Key: VYWVIBUOTWTJBH-UHFFFAOYSA-N
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Description

Structure and Synthesis N,N-Diethyl-2-fluoro-6-nitroaniline is a fluorinated nitroaniline derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at position 6, a fluorine atom (-F) at position 2, and N,N-diethylamine groups (-N(CH₂CH₃)₂) at position 1.

  • Nitration of fluorinated aniline precursors followed by alkylation with diethyl groups.
  • Use of polar aprotic solvents like dimethylformamide (DMF) and reagents such as N-chlorosuccinimide (NCS) for halogenation or functionalization steps, as seen in related compounds .
  • Pharmaceuticals: Fluorinated nitroanilines are intermediates in drug synthesis, particularly for antimicrobial or anticancer agents.
  • Agrochemicals: The diethylamine group may enhance lipophilicity, improving bioavailability in pesticidal formulations.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-8(11)6-5-7-9(10)13(14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWVIBUOTWTJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-fluoro-6-nitroaniline typically involves the nitration of 2-fluoroaniline followed by the introduction of diethylamine groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-fluoro-6-nitroaniline is then subjected to a nucleophilic substitution reaction with diethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-fluoro-6-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The diethylamine substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features include:

Compound Name Substituents Key Properties/Applications References
2-Chloro-4-fluoro-6-nitroaniline Cl (position 2), F (4), NO₂ (6) Synthesized via NCS in DMF; used in organic synthesis intermediates .
2-Chloro-3-fluoro-6-nitroaniline Cl (2), F (3), NO₂ (6) Higher steric hindrance due to adjacent Cl and F; LogP ~2 (estimated) .
2,4-Dimethyl-6-nitroaniline CH₃ (2,4), NO₂ (6) Planar structure with hydrogen bonding; used in dye/pigment synthesis .
5-Nitro-2-fluoroaniline F (2), NO₂ (5) Isomeric differences affect spectroscopic properties and reactivity .
N,N-Diethyl-2-fluoro-6-nitroaniline -N(CH₂CH₃)₂ (1), F (2), NO₂ (6) Predicted higher LogP (>3) due to diethyl groups; potential agrochemical applications.

Substituent Effects on Properties

  • Lipophilicity : Diethyl groups significantly increase LogP compared to chloro or methyl substituents, enhancing membrane permeability for pharmaceutical/agrochemical use.
  • Steric Effects : Bulky diethyl groups may hinder electrophilic substitution reactions, unlike smaller substituents (e.g., Cl, CH₃) .
  • Hydrogen Bonding : Analogs like 2,4-dimethyl-6-nitroaniline exhibit N–H⋯O interactions , whereas diethyl groups likely reduce hydrogen-bonding capacity, affecting solubility.

Reactivity and Stability

  • Synthesis Challenges : 2,4-Dimethyl-6-nitroaniline faces low yields due to competing reactions ; introducing diethyl groups may exacerbate these challenges, requiring optimized alkylation conditions.
  • Storage: Fluorinated nitroanilines with electron-withdrawing groups (e.g., NO₂, F) are typically stable if stored in cool, dry environments .

Research Findings and Trends

  • Spectroscopic Differences : Isomers like 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline show distinct IR and NMR spectra due to substituent positioning, underscoring the importance of structural analysis .
  • Molecular Interactions : Weak hydrogen bonding in 2,4-dimethyl-6-nitroaniline stabilizes its crystal lattice , whereas diethyl-substituted analogs may rely on van der Waals forces.
  • Applications in Dyes : Methyl and nitro groups in 2,4-dimethyl-6-nitroaniline enable chromophore development , while diethyl derivatives might lack conjugation efficiency.

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